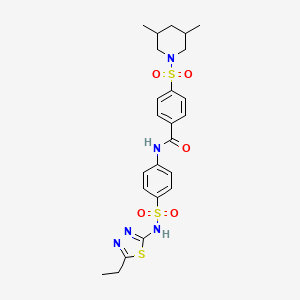

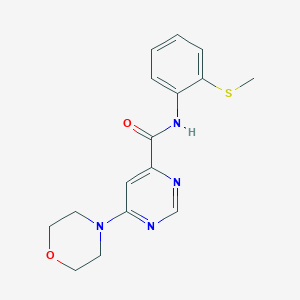

4-((3,5-二甲基哌啶-1-基)磺酰基)-N-(4-(N-(5-乙基-1,3,4-噻二唑-2-基)磺酰氨基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide" is a complex molecule that appears to be related to a class of compounds with potential electrophysiological activity and antibacterial properties. The molecule consists of a benzamide core structure, which is a common feature in many pharmacologically active compounds. It also contains a thiadiazole moiety, which is known to impart antibacterial activity, as well as a sulfonamide group, which is a characteristic feature in many diuretic and antibacterial agents.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been reported, with these compounds showing cardiac electrophysiological activity . The synthesis involves the use of a Purkinje fiber assay to evaluate the potency of the compounds, comparing them to sematilide, a known class III agent. Similarly, the synthesis of an impurity in the antibacterial drug sulfamethizole has been described, which involves the reaction of a thiadiazole with a sulfonyl chloride followed by alkaline hydrolysis . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are significant in medicinal chemistry. The imidazolyl group mentioned in the synthesis of related compounds is known to be a bioisostere for the methylsulfonylamino group, which can produce class III electrophysiological activity . The thiadiazole ring, as seen in the impurity of sulfamethizole, is a heterocyclic compound that often contributes to the antibacterial activity of sulfonamides . The presence of these groups in the compound suggests potential biological activity that could be explored further.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insight into the reactivity of the functional groups present in the compound. The reaction of thiadiazole with sulfonyl chloride, followed by hydrolysis, is a key step in the formation of sulfonamide-based compounds . This reaction pathway could be relevant for the synthesis of the compound , as it also contains a sulfonamide group. Additionally, the electrophysiological activity observed in imidazolylbenzamides suggests that the compound may undergo similar reactions to modulate its activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, the properties of related compounds can be inferred. Benzamides and sulfonamides typically have moderate to high solubility in polar solvents and may exhibit varying degrees of acidity or basicity depending on the substitution pattern on the aromatic rings . The presence of a piperidinyl group could also affect the compound's lipophilicity, potentially influencing its pharmacokinetic properties. The electrophysiological activity of related compounds suggests that the compound may also interact with ion channels, which would be an important physical property to consider in the context of its potential use as a therapeutic agent .

科学研究应用

酶抑制和生物活性

已研究与给定化学结构相似的化合物对人碳酸酐酶同工型的抑制作用。例如,4-氨基-N-(5-磺酰氨基-1,3,4-噻二唑-2-基)苯甲酰胺的衍生物已显示出对胞质同工型 hCA I、II、VII 和膜结合同工型 hCA IV 在低微摩尔和纳摩尔范围内具有显着的抑制活性。吖啶-乙酰唑胺偶联物对这些同工型的抑制强调了它们在设计用于治疗用途的抑制剂中的潜在应用 (Ulus 等,2016)。

抗菌和抗真菌活性

已合成磺酰取代的含氮杂环系统衍生物,包括与指定化合物相关的衍生物,并已显示出对革兰氏阳性菌和革兰氏阴性菌的敏感性。此外,这些物质对白色念珠菌表现出抗真菌活性,确定它们是作为抗菌剂和抗真菌剂进一步研究的候选者 (Sych 等,2019)。

分子对接和密度泛函理论 (DFT) 研究

已通过分子对接和 DFT 计算探索了苯磺酰胺衍生物的结构和电子特性,旨在了解它们的反应性和作为药理剂的潜力。这些研究对于合理设计具有增强生物活性的新化合物至关重要 (Fahim & Shalaby,2019)。

抗增殖活性

已合成吡唑-磺酰胺衍生物并测试了它们对各种癌细胞系的抗增殖活性,突出了基于磺酰胺的化合物在寻找新的抗癌药物方面的多功能性 (Mert 等,2014)。

属性

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O5S3/c1-4-22-26-27-24(35-22)28-36(31,32)20-11-7-19(8-12-20)25-23(30)18-5-9-21(10-6-18)37(33,34)29-14-16(2)13-17(3)15-29/h5-12,16-17H,4,13-15H2,1-3H3,(H,25,30)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJDPUMQAURDNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2543528.png)

![N-butyl-5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2543532.png)

![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)

![Tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate](/img/structure/B2543541.png)

![tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2543543.png)

![2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2543544.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2543550.png)